
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, a morpholinopropionyl group, and a phenyl group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves several steps, typically starting with the preparation of the indanamine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- can be compared with other similar compounds, such as:
N-(Indan-1-yl)-2-morpholinopropionamide: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
N-(2-Morpholinopropionyl)-1-indanamine: This compound has a similar structure but with variations in the positioning of the functional groups, leading to different reactivity and applications.
The uniqueness of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
63992-14-3 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C22H26N2O2/c25-21(10-11-24-12-14-26-15-13-24)23-22-19-9-5-4-8-18(19)16-20(22)17-6-2-1-3-7-17/h1-9,20,22H,10-16H2,(H,23,25) |
InChI-Schlüssel |
YMPJBUOORHWACE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
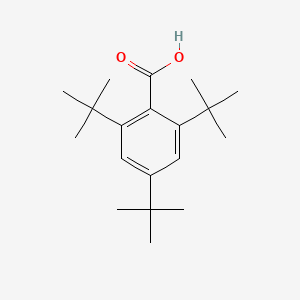

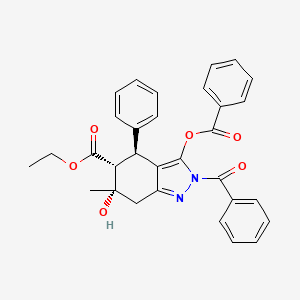
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
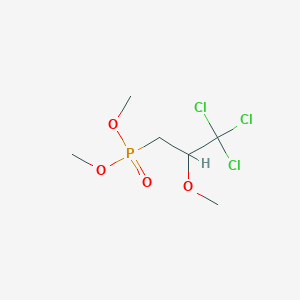
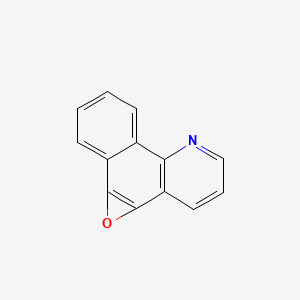
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
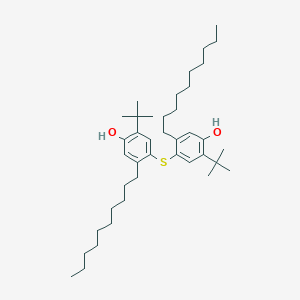

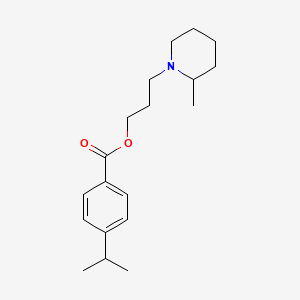
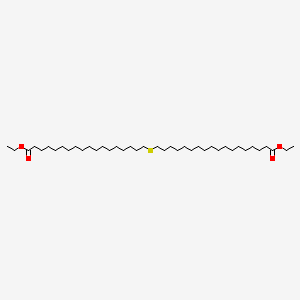
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
